methyl 4-chloro-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE is an organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a benzopyran ring system, which is a common motif in many natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzopyran core, followed by the introduction of the phenyl group and the chloro substituent. The final step involves the formation of the amide bond.
Formation of Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Chlorination: The chloro substituent is typically introduced through a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the benzopyran derivative and an amine or amide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE
- METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE
Uniqueness
The uniqueness of METHYL 4-CHLORO-2-(1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO)BENZOATE lies in its specific structural features, such as the benzopyran core and the chloro substituent, which contribute to its distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C24H18ClNO5 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
methyl 4-chloro-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H18ClNO5/c1-30-23(28)19-10-8-17(25)13-20(19)26-22(27)15-7-9-18-16(11-15)12-21(31-24(18)29)14-5-3-2-4-6-14/h2-11,13,21H,12H2,1H3,(H,26,27) |
InChI Key |
WSLJOTBVFCKIGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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